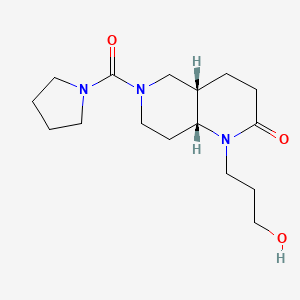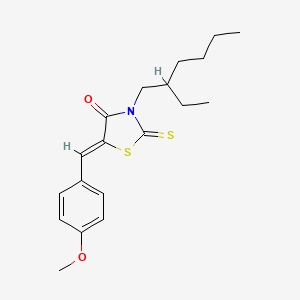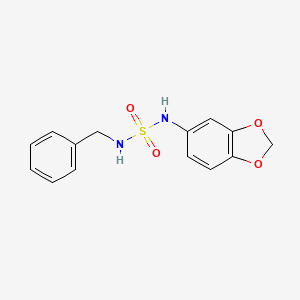![molecular formula C20H24N4O B5361980 7-[3-(benzyloxy)-1-azetidinyl]-5-isopropyl-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5361980.png)
7-[3-(benzyloxy)-1-azetidinyl]-5-isopropyl-2-methylpyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[3-(benzyloxy)-1-azetidinyl]-5-isopropyl-2-methylpyrazolo[1,5-a]pyrimidine, also known as BZPMP, is a newly synthesized compound that has gained significant attention in scientific research due to its potential use in the development of new drugs.
Mécanisme D'action
The mechanism of action of 7-[3-(benzyloxy)-1-azetidinyl]-5-isopropyl-2-methylpyrazolo[1,5-a]pyrimidine is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and division. This leads to the death of cancer cells and the inhibition of bacterial and fungal growth. This compound has also been shown to activate certain signaling pathways involved in the immune response, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis, leading to cell death. This compound also inhibits the activity of certain enzymes involved in DNA replication and repair, which may contribute to its anti-cancer properties. In bacterial and fungal cells, this compound disrupts the cell membrane, leading to cell death. This compound has also been shown to reduce inflammation by inhibiting the production of certain cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-[3-(benzyloxy)-1-azetidinyl]-5-isopropyl-2-methylpyrazolo[1,5-a]pyrimidine in lab experiments is its specificity for certain enzymes and signaling pathways, which allows for targeted research. Additionally, this compound has been shown to have a low toxicity profile, making it a safer alternative to other compounds. However, one limitation of using this compound in lab experiments is its limited availability, which may make it difficult to obtain for some researchers.
Orientations Futures
There are several future directions for research involving 7-[3-(benzyloxy)-1-azetidinyl]-5-isopropyl-2-methylpyrazolo[1,5-a]pyrimidine. One area of focus is the development of new drugs based on the structure of this compound. Researchers are also interested in studying the mechanism of action of this compound in more detail, which may lead to the discovery of new targets for drug development. Additionally, researchers are exploring the use of this compound in combination with other compounds to enhance its effectiveness against cancer cells and bacteria.
Méthodes De Synthèse
The synthesis of 7-[3-(benzyloxy)-1-azetidinyl]-5-isopropyl-2-methylpyrazolo[1,5-a]pyrimidine involves a series of chemical reactions. The starting materials for the synthesis include isopropyl acetate, 2-methylpyrazolo[1,5-a]pyrimidine, and benzyl bromide. The reaction involves the substitution of the bromine atom in benzyl bromide with the isopropyl group, followed by the reaction of the resulting compound with 2-methylpyrazolo[1,5-a]pyrimidine. The final step involves the introduction of the azetidine ring by reacting the intermediate compound with sodium hydride and 2-bromoethyl benzoate. The resulting compound is then purified using chromatography to obtain this compound.
Applications De Recherche Scientifique
7-[3-(benzyloxy)-1-azetidinyl]-5-isopropyl-2-methylpyrazolo[1,5-a]pyrimidine has been studied extensively in scientific research due to its potential use in the development of new drugs. It has been found to have activity against several types of cancer cells, including breast, lung, and colon cancer cells. This compound has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as arthritis. Additionally, this compound has been found to have activity against certain types of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
2-methyl-7-(3-phenylmethoxyazetidin-1-yl)-5-propan-2-ylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-14(2)18-10-20(24-19(21-18)9-15(3)22-24)23-11-17(12-23)25-13-16-7-5-4-6-8-16/h4-10,14,17H,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBCWHWTYKKLNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C=C2N3CC(C3)OCC4=CC=CC=C4)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N,4-trimethyl-3-(2-{methyl[(5-methyl-1H-pyrazol-3-yl)methyl]amino}-2-oxoethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5361901.png)
![4-({(2R,5S)-5-[(6-phenylpyridazin-3-yl)methyl]tetrahydrofuran-2-yl}methyl)morpholine](/img/structure/B5361909.png)

![N-methyl-1-(2-phenyl-1,3-thiazol-4-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)methanamine dihydrochloride](/img/structure/B5361916.png)
![N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-3-(3-pyrrolidinyl)benzamide dihydrochloride](/img/structure/B5361927.png)
![1-(4-fluorobenzyl)-2-isopropyl-4-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-1,4-diazepane](/img/structure/B5361942.png)
![5-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)-N-ethyl-2-pyrimidinamine](/img/structure/B5361946.png)
![5-methyl-N-[(1S*,2R*)-2-(tetrahydro-2H-pyran-4-ylamino)cyclobutyl]-2-pyrazinecarboxamide](/img/structure/B5361950.png)

![2-[(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)amino]-1-butanol hydrochloride](/img/structure/B5361961.png)
![9-[(1-anilinocyclopentyl)carbonyl]-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5361969.png)
![4-(hydroxymethyl)-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}benzamide](/img/structure/B5361972.png)
![2-{4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]phenoxy}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5362008.png)
